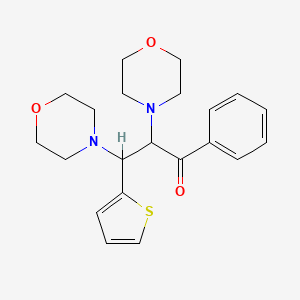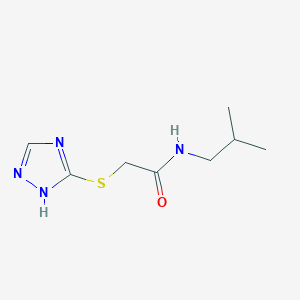![molecular formula C17H18ClN3O B6423326 5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 877800-82-3](/img/structure/B6423326.png)
5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (5-TB-3-4CP-2MP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. 5-TB-3-4CP-2MP is an aromatic heterocyclic compound with a pyrazolo[1,5-a]pyrimidine ring system. It is an organic compound with a molecular weight of 293.9 g/mol. 5-TB-3-4CP-2MP has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-TB-3-4CP-2MP is not yet fully understood. However, it is believed to act as an inhibitor of a variety of enzymes involved in the regulation of cell proliferation and apoptosis. It is also believed to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TB-3-4CP-2MP have yet to be fully understood. However, it is believed to act as an inhibitor of a variety of enzymes involved in the regulation of cell proliferation and apoptosis, as well as the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-TB-3-4CP-2MP in laboratory experiments include its availability, relatively low cost, and its ability to be synthesized in a variety of solvents. Additionally, it has been studied for its potential applications in a variety of scientific research areas. The main limitation of using 5-TB-3-4CP-2MP in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Future research on 5-TB-3-4CP-2MP should focus on further elucidating its mechanism of action and determining its biochemical and physiological effects. Additionally, further studies should be conducted to explore its potential applications in medicinal chemistry, pharmacology, and biochemistry. Finally, further research should be conducted to explore its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
5-TB-3-4CP-2MP can be synthesized by a reaction of 4-chlorophenyl isocyanate and 2-methyl-5-tert-butylpyrazole in the presence of a base catalyst. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 90-95°C. The reaction is typically complete in 3-5 hours, and the product is isolated by filtration.
Aplicaciones Científicas De Investigación
5-TB-3-4CP-2MP has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been used in the synthesis of a variety of compounds with potential biological activity, such as inhibitors of enzymes involved in cancer cell proliferation and apoptosis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Propiedades
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-10-15(11-5-7-12(18)8-6-11)16-19-13(17(2,3)4)9-14(22)21(16)20-10/h5-9,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGCIQAKZFWEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423246.png)
![3-(3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423254.png)
![3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid](/img/structure/B6423263.png)
![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)
![3-[(3,4-dichlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid](/img/structure/B6423273.png)


![2-methyl-1-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423299.png)
![1-[3-(diethylamino)propyl]-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423313.png)

![7-[(4-fluorophenyl)[(1,3-thiazol-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423356.png)
![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423358.png)
![tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423364.png)
![2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B6423370.png)